Chemical structure and physicochemical properties of 2-Amino-4-(4-bromo-1h-pyrazol-1-yl)butanoic acid
Chemical structure and physicochemical properties of 2-Amino-4-(4-bromo-1h-pyrazol-1-yl)butanoic acid
Executive Summary
In the landscape of modern rational drug design, unnatural amino acids serve as critical building blocks for overcoming the pharmacokinetic limitations of native peptides. 2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid is a highly specialized, γ -substituted α -amino acid. By fusing a zwitterionic butanoic acid backbone with a halogenated pyrazole pharmacophore, this molecule offers unique topological and electronic properties. This guide provides an authoritative breakdown of its physicochemical profile, its applications in therapeutic development, and a field-proven, self-validating synthetic workflow.
Molecular Architecture & Physicochemical Profiling
The structural genius of this compound lies in its dual functionality. The α -amino acid core allows for seamless integration into Solid-Phase Peptide Synthesis (SPPS) using standard Fmoc/Boc orthogonal protection strategies. Conversely, the γ -substituent—a 4-bromo-1H-pyrazole ring—introduces significant hydrophobic bulk and a potent halogen bond donor.
The bromine atom creates a localized region of positive electrostatic potential (a σ -hole), which can form highly directional, non-covalent interactions with Lewis bases in target protein pockets.
Physicochemical Data Summary
| Parameter | Value | Analytical Significance |
| Molecular Formula | C7H10BrN3O2 | Base for HRMS (ESI+) exact mass calculation |
| Molecular Weight | 248.08 g/mol | Confirm via LC-MS [M+H]+ at m/z 249.09 and 251.09 (1:1 Br isotope ratio) |
| LogP (Predicted) | 1.2 - 1.5 | Indicates moderate lipophilicity for membrane permeability |
| pKa (Carboxyl) | ~2.2 | Requires acidic mobile phase (0.1% TFA) for reverse-phase HPLC retention |
| pKa (Amino) | ~9.5 | Maintains zwitterionic state at physiological pH (7.4) |
| Halogen Bond Donor | Yes (Br σ -hole) | Enhances binding kinetics in hydrophobic protein pockets |
Pharmacophore Mapping
Fig 1: Pharmacophore mapping of the unnatural amino acid highlighting key interaction zones.
Applications in Therapeutics & Drug Design
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Kinase Inhibitor Scaffolds: The 4-bromopyrazole moiety is a highly privileged pharmacophore in the design of kinase inhibitors. Pyrazole derivatives form the core hydrogen-bonding network in ATP-competitive inhibitors like Ruxolitinib, which targets the JAK1/JAK2 pathways[1]. Incorporating this ring into an α -amino acid allows for the rapid solid-phase synthesis of macrocyclic peptide inhibitors targeting allosteric kinase domains.
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GABAergic Neuromodulation: Because the compound features a four-carbon backbone terminating in an amine, it acts as an α -substituted analogue of γ -aminobutyric acid (GABA). Research into heterocyclic GABA derivatives has shown that such conformationally restricted analogues are critical for mapping the binding pockets of GABA receptors and developing novel neuromodulators[2].
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Proteolytic Stability: The incorporation of bulky, nitrogen-rich heterocycles into peptide sequences provides severe steric shielding against proteolytic enzymes (e.g., DPP-4 or neprilysin). The synthesis of these heterocycles often relies on direct nucleophilic substitutions or aza-Michael additions, which have been extensively validated for pyrazole derivatives[3]. Analytical profiling of related bromopyrazolyl butanoic acids confirms predictable fragmentation patterns in mass spectrometry, aiding in pharmacokinetic tracking[4].
Standardized Synthetic Workflow
To ensure high stereochemical fidelity and scalable yields, the synthesis is executed via the nucleophilic substitution of an activated L-homoserine derivative.
Fig 2: Three-step synthetic workflow from L-homoserine to the final zwitterionic product.
Step-by-Step Methodology
Phase 1: O-Activation of N-Boc-L-Homoserine tert-Butyl Ester
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Preparation: Dissolve 10 mmol of N-Boc-L-homoserine tert-butyl ester in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.
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Reagent Addition: Add 20 mmol of anhydrous pyridine. Cool the vessel to 0 °C using an ice bath. Causality: Cooling is critical to suppress exothermic side reactions, specifically the premature elimination of the activated alcohol to form a vinyl derivative.
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Activation: Add 12 mmol of p-Toluenesulfonyl chloride (TsCl) portion-wise over 15 minutes. Causality: TsCl is selected over Mesyl chloride (MsCl) because the resulting tosylate intermediate exhibits higher crystallinity. This physical property allows for purification via simple solvent trituration, bypassing resource-intensive silica gel chromatography.
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Workup: Stir for 4 hours. Monitor completion via TLC (Ninhydrin stain). Quench with 1M HCl, extract the organic layer, dry over MgSO4, and concentrate in vacuo.
Phase 2: N-Alkylation with 4-Bromo-1H-pyrazole
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Preparation: Dissolve the crude tosylate intermediate in 30 mL of anhydrous N,N-Dimethylformamide (DMF).
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Base Selection: Add 20 mmol of anhydrous Potassium Carbonate (K₂CO₃) and 11 mmol of 4-bromo-1H-pyrazole. Causality: K₂CO₃ is specifically chosen as a mild base. Utilizing a strong base like Sodium Hydride (NaH) risks deprotonating the chiral α -carbon, leading to irreversible racemization. K₂CO₃ selectively deprotonates the pyrazole (pKa ~14) while preserving the stereochemical integrity of the amino acid. Furthermore, 4-bromopyrazole is C2v symmetric; thus, alkylation at either N1 or N2 yields the identical regioisomer.
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Reaction: Heat the mixture to 60 °C for 12 hours.
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Validation: Confirm product formation via LC-MS (ESI+). Dilute with water, extract with Ethyl Acetate, wash with brine to remove DMF, and purify via flash chromatography.
Phase 3: Global Deprotection
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Cleavage: Dissolve the purified intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM (20 mL). Stir at room temperature for 2 hours.
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Self-Validation: The reaction is deemed complete when the massive singlet signals corresponding to the tert-butyl and Boc groups (~1.4 ppm) completely disappear in a rapid ¹H-NMR aliquot check.
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Isolation: Evaporate the volatiles under a stream of nitrogen. Precipitate the final product by adding ice-cold diethyl ether. Centrifuge, decant the supernatant, and dry the resulting white powder under high vacuum.
Analytical Validation Protocol
To guarantee the integrity of the synthesized batch before deployment in downstream biological assays, the following self-validating checks must be executed:
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Chiral HPLC: To ensure the stereocenter at C2 was not compromised during the basic alkylation step, analyze the final product using a chiral stationary phase (e.g., Chiralpak AD-H). Mobile phase: Hexane/Isopropanol (80:20) with 0.1% Diethylamine. Target enantiomeric excess (ee) > 99%.
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NMR Spectroscopy: ¹H-NMR (400 MHz, D₂O): Look for the characteristic pyrazole protons (two distinct singlets around 7.6-8.0 ppm) and the α -proton multiplet (~3.8 ppm).
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Mass Spectrometry: LC-MS (ESI+) must show the characteristic bromine isotope pattern—a 1:1 ratio for M and M+2 peaks at m/z 249.0 and 251.0, confirming the retention of the halogen bond donor.
References
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Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition | Source: NIH / PMC | URL: [Link]
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Title: Synthesis and structure study of new 4-aminobutyric acid (GABA) analogues | Source: Kaunas University of Technology | URL: [Link]
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Title: Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof | Source: ACS Publications | URL: [Link]
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Title: 3-(4-bromo-1h-pyrazol-1-yl)butanoic acid - PubChemLite | Source: PubChem | URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. E. Gudelis "Synthesis and structure study of new 4-aminobutyric acid (GABA) analogues" doctoral dissertation defense - Kaunas University of Technology | KTU [en.ktu.edu]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
